

# A Technical Guide to High-Purity Fmoc-Sar-OPfp for Peptide Synthesis

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## Compound of Interest

Compound Name: **Fmoc-Sar-OPfp**

Cat. No.: **B557275**

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This in-depth technical guide provides a comprehensive overview of high-purity (9-fluorenylmethoxycarbonyl)-sarcosine-pentafluorophenyl ester (**Fmoc-Sar-OPfp**), a critical building block in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key quantitative data, and a thorough experimental protocol for its application.

**Fmoc-Sar-OPfp** is the activated ester of Fmoc-sarcosine (Fmoc-N-methylglycine). The incorporation of sarcosine into peptide sequences can enhance metabolic stability, improve cell permeability, and modulate peptide conformation. The pentafluorophenyl (Pfp) ester is a highly reactive leaving group, facilitating efficient coupling of the sterically hindered N-methylated amino acid, which can otherwise be challenging.

## Commercial Suppliers of High-Purity Fmoc-Sar-OPfp

The selection of a high-quality **Fmoc-Sar-OPfp** is paramount for the successful synthesis of peptides containing sarcosine residues. Purity and proper characterization of the starting material directly impact the yield and purity of the final peptide. Below is a summary of commercial suppliers offering **Fmoc-Sar-OPfp**, with a focus on high-purity grades suitable for research and pharmaceutical development.

| Supplier      | Product Name  | CAS Number  | Purity                     | Available Quantities |
|---------------|---------------|-------------|----------------------------|----------------------|
| Sigma-Aldrich | Fmoc-Sar-OPfp | 159631-29-5 | ≥96.0% <a href="#">[1]</a> | Inquire              |
| ChemScene     | Fmoc-Sar-OPfp | 159631-29-5 | 95+%                       | Inquire              |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

## Experimental Protocol: Incorporation of Fmoc-Sar-OPfp in Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a general procedure for the incorporation of **Fmoc-Sar-OPfp** into a growing peptide chain on a solid support using Fmoc-based chemistry. Due to the steric hindrance of the N-methyl group, specific considerations for the coupling step are crucial for achieving high efficiency.

Materials and Reagents:

- **Fmoc-Sar-OPfp**
- Peptide synthesis resin (e.g., Rink Amide resin, Wang resin) with the N-terminal Fmoc group removed
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine solution (20% in DMF) for Fmoc deprotection
- Coupling additives (optional, but recommended for difficult couplings), e.g., 1-Hydroxybenzotriazole (HOBT) or OxymaPure
- Dichloromethane (DCM)
- Methanol (MeOH)
- Kaiser test kit or other ninhydrin-based test for monitoring coupling completion

- Peptide synthesis vessel
- Shaker or automated peptide synthesizer

**Procedure:**

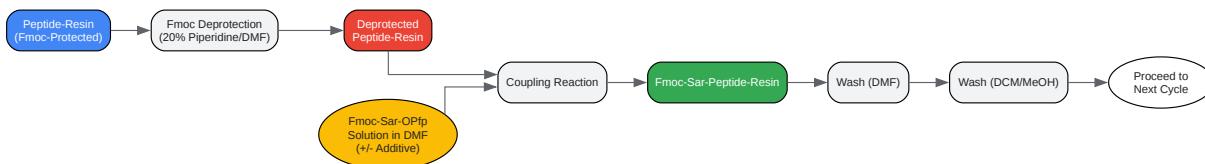
- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
- Fmoc Deprotection:
  - Drain the DMF from the swollen resin.
  - Add the 20% piperidine in DMF solution to the resin.
  - Agitate the mixture for 5-10 minutes at room temperature.
  - Drain the piperidine solution.
  - Repeat the piperidine treatment for another 5-10 minutes.
  - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Coupling of **Fmoc-Sar-OPfp**:
  - Dissolve **Fmoc-Sar-OPfp** (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
  - (Optional but Recommended): Dissolve an equivalent amount of a coupling additive (e.g., HOBt or OxymaPure) in DMF and add it to the **Fmoc-Sar-OPfp** solution.
  - Add the activated amino acid solution to the deprotected peptide-resin.
  - Agitate the reaction mixture at room temperature. The coupling time can vary from 1 to 4 hours. Due to the activated nature of the Pfp ester, the reaction is generally faster than with the free acid.
  - Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads. A negative Kaiser test (beads remain colorless or yellowish) indicates a complete

coupling. If the test is positive (beads turn blue or purple), the coupling is incomplete and should be allowed to proceed for a longer duration or a second coupling should be performed.

- **Washing:**
  - Once the coupling is complete, drain the reaction solution.
  - Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
  - Wash the resin with DCM (2-3 times) and then with MeOH (2-3 times) to prepare for the next cycle or for drying.
- **Chain Elongation:** Repeat steps 2-4 for the subsequent amino acid couplings in your peptide sequence.

## Experimental Workflow Diagram

The following diagram illustrates the key steps in a single cycle of **Fmoc-Sar-OPfp** incorporation during solid-phase peptide synthesis.



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Caption: Workflow for the incorporation of **Fmoc-Sar-OPfp** in SPPS.

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## References

- 1. MilliporeSigma FMOC-SAR-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
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